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molecular formula C14H9F3O2 B8495822 5-(Trifluoromethyl)biphenyl-2-carboxylic acid

5-(Trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No. B8495822
M. Wt: 266.21 g/mol
InChI Key: DZDSEKVBSQFFTR-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

2-Bromo-4-trifluoromethyl-benzoic acid (100 mg, 0.372 mmol) and phenylboronic acid (70 mg, 0.574 mmol) were dissolved in 6 mL dioxane and 3 mL 1N sodium carbonate solution. The mixture was evacuated and back-filled with argon several times to remove oxygen. 2-Dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (S-Phos, 31 mg, 0.075 mmol) and palladium acetate (8 mg, 0.036 mmol) were added and the reaction mixture was refluxed overnight. The mixture was diluted with ethyl acetate, water and 2N sodium carbonate solution. The mixture was extracted three times with 2N sodium carbonate solution and the aqueous layers washed with ethyl acetate. The combined organic layers were discarded. The combined aqueous layers were acidified with 2N HCl and extracted twice with dichloromethane. The organic layers were washed with brine, combined, dried over sodium sulfate, filtered and concentrated down. Purification of the residue by flash chromatography on gel with dichloromethane/methanol/acetic acid (100:0:0→90:10:0.5) yielded the title compound as a white solid (63 mg, 64%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Quantity
8 mg
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:10]=[C:2]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1 |f:4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
70 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
31 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon several times
CUSTOM
Type
CUSTOM
Details
to remove oxygen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 2N sodium carbonate solution
WASH
Type
WASH
Details
the aqueous layers washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on gel with dichloromethane/methanol/acetic acid (100:0:0→90:10:0.5)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(=C1)C1=CC=CC=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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